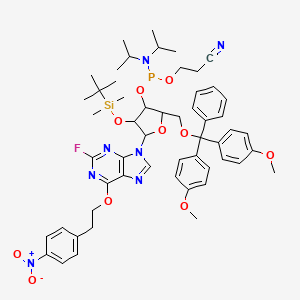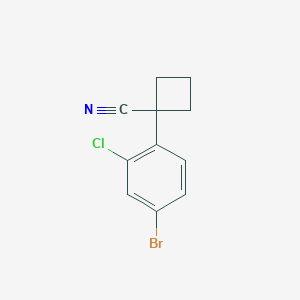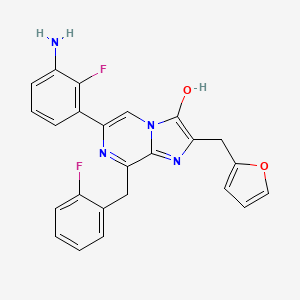
Fluorofurimazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorofurimazine is a derivative of furimazine, a substrate used in bioluminescence imaging. It is specifically designed to enhance the brightness and stability of bioluminescent signals in vivo. This compound is particularly useful in applications involving NanoLuc luciferase, a small, ATP-independent enzyme that produces bright blue light upon oxidation of its substrate.
Méthodes De Préparation
Fluorofurimazine is synthesized through a series of chemical reactions starting from furimazine. The synthetic route involves the introduction of fluorine atoms to the furimazine molecule to improve its solubility and bioavailability. The reaction conditions typically involve the use of fluorinating agents under controlled temperature and pressure to ensure the selective introduction of fluorine atoms. Industrial production methods focus on optimizing the yield and purity of this compound through scalable processes that maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Fluorofurimazine undergoes several types of chemical reactions, including oxidation and substitution. The oxidation reaction is catalyzed by NanoLuc luciferase, resulting in the emission of blue light. Common reagents used in these reactions include oxidizing agents and fluorinating agents. The major product formed from the oxidation reaction is an excited-state species that emits light, which is the basis for its use in bioluminescence imaging.
Applications De Recherche Scientifique
Fluorofurimazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for bioluminescent assays to study enzyme kinetics and protein-protein interactions. In biology, it is employed in cell tracking and gene expression studies. In medicine, this compound is used in preclinical imaging to monitor disease progression and treatment efficacy. In industry, it is utilized in high-throughput screening assays for drug discovery and development.
Mécanisme D'action
The mechanism of action of fluorofurimazine involves its oxidation by NanoLuc luciferase. Upon oxidation, this compound is converted into an excited-state species that emits blue light. This bioluminescent signal is used to track biological events in vivo. The molecular targets of this compound include NanoLuc luciferase and its fusion proteins, which are engineered to produce bioluminescent signals in specific cellular contexts.
Comparaison Avec Des Composés Similaires
Fluorofurimazine is unique in its enhanced solubility and bioavailability compared to its parent compound, furimazine. Similar compounds include hydrofurimazine, which also exhibits improved solubility and prolonged photon generation. this compound is distinguished by its higher brightness and stability in vivo, making it particularly suitable for applications requiring high sensitivity and resolution. Other similar compounds include coelenterazine analogs, which are used in various bioluminescent systems but may not offer the same level of performance as this compound in specific applications.
This compound’s unique properties make it a valuable tool in bioluminescence imaging, enabling researchers to achieve higher sensitivity and resolution in their studies.
Propriétés
Numéro CAS |
2412089-96-2 |
|---|---|
Formule moléculaire |
C24H18F2N4O2 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H18F2N4O2/c25-17-8-2-1-5-14(17)11-19-23-29-20(12-15-6-4-10-32-15)24(31)30(23)13-21(28-19)16-7-3-9-18(27)22(16)26/h1-10,13,31H,11-12,27H2 |
Clé InChI |
ZCOXIHLUZKFAPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)
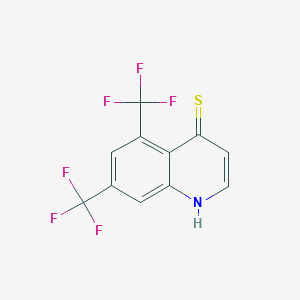
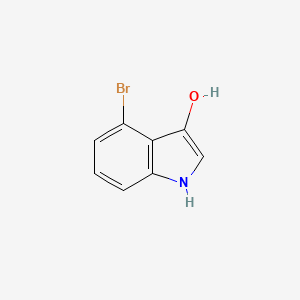

![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
